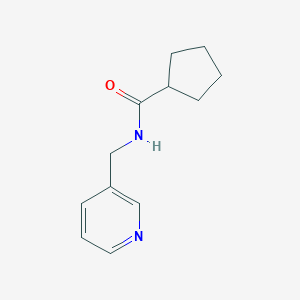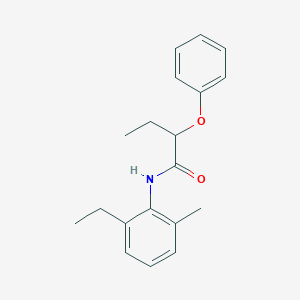![molecular formula C21H22N2O2 B258817 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as JWH-018, and it belongs to the class of synthetic cannabinoids.
Mécanisme D'action
JWH-018 acts as a partial agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The exact mechanism of action of JWH-018 is not fully understood, but it is believed to modulate the release of neurotransmitters and affect signaling pathways in the brain.
Biochemical and Physiological Effects:
JWH-018 has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. JWH-018 has also been shown to affect the release of other neurotransmitters such as serotonin and norepinephrine. It has been found to have analgesic, anti-inflammatory, and antiemetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-018 has several advantages for use in scientific research. It is a potent and selective agonist for the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. It is also stable and easy to synthesize, which makes it readily available for research purposes.
However, JWH-018 also has some limitations for use in lab experiments. It has been shown to have high affinity for the cannabinoid receptors, which may lead to off-target effects. It also has a short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on JWH-018. One area of interest is its potential use as a therapeutic agent for various medical conditions. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of chronic pain and other inflammatory conditions.
Another area of interest is its potential use in the treatment of addiction. JWH-018 has been shown to affect the release of dopamine in the brain, which may make it useful for the treatment of addiction to drugs such as cocaine and methamphetamine.
Finally, JWH-018 may also be useful for studying the effects of synthetic cannabinoids on the brain and behavior. As more synthetic cannabinoids are developed and become available, it will be important to understand their effects and potential risks.
In conclusion, JWH-018 is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system, the effects of synthetic cannabinoids on the brain and behavior, and its potential use as a therapeutic agent. While it has several advantages for use in lab experiments, it also has some limitations that need to be considered. Overall, JWH-018 is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of JWH-018 involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1-bromo-1-cyclohexane. The resulting product is then treated with pyridine to obtain the final product, 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide.
Applications De Recherche Scientifique
JWH-018 has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes. JWH-018 has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propriétés
Nom du produit |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-5-4-14-22-15-18)19-8-6-17(7-9-19)10-13-21(25)11-2-1-3-12-21/h4-9,14-15,25H,1-3,11-12,16H2,(H,23,24) |
Clé InChI |
LYVCHUBNUYEVGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
SMILES canonique |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)



